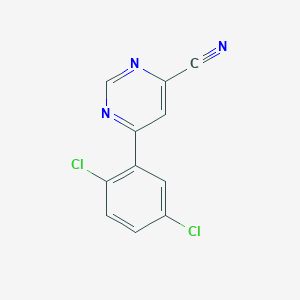
6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a 2,5-dichlorophenyl group and a cyano group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2,5-dichlorobenzonitrile with appropriate reagents to form the pyrimidine ring. One common method involves the use of a base-catalyzed cyclization reaction. For example, 2,5-dichlorobenzonitrile can be reacted with guanidine in the presence of a base such as sodium ethoxide to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrimidine ring can be subjected to oxidation or reduction under appropriate conditions.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For example, the compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: This compound shares a similar pyrimidine core structure but differs in the substituents attached to the ring.
Pyrimidine-5-carbonitrile Derivatives: These compounds have been studied for their anticancer and antimicrobial activities.
Uniqueness
6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H5Cl2N3 |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
6-(2,5-dichlorophenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H5Cl2N3/c12-7-1-2-10(13)9(3-7)11-4-8(5-14)15-6-16-11/h1-4,6H |
InChI Key |
ATFDSGWLOFEIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC=NC(=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















